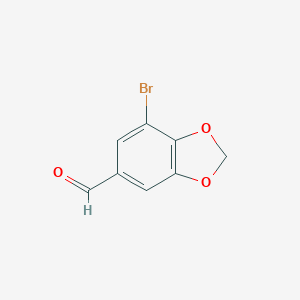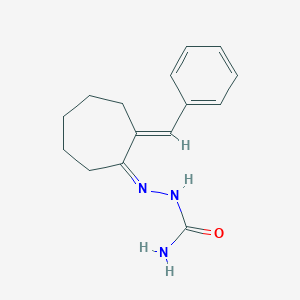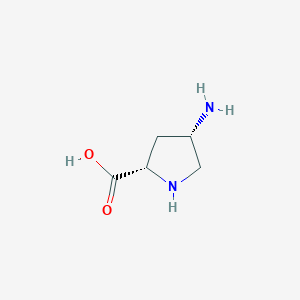
7-bromo-2H-1,3-benzodioxol-5-carbaldehído
Descripción general
Descripción
The compound 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde is a brominated derivative of 1,3-benzodioxole-5-carbaldehyde, which is a building block in organic synthesis. The presence of the bromo substituent suggests potential reactivity in various chemical reactions, particularly in halogenation and cross-coupling processes.
Synthesis Analysis
The synthesis of related brominated heterocyclic compounds has been explored in various studies. For instance, the synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one was achieved starting from bromazepam, involving acylation and cyclization steps . Although not directly related to the synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, these methods could potentially be adapted for its synthesis, considering the structural similarities between benzodiazepines and benzodioxoles.
Molecular Structure Analysis
The molecular structure of compounds similar to 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde has been determined using X-ray crystallography. For example, the crystal structure of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone revealed hydrogen bonding and ribbon formation in the crystal lattice . These structural insights could be indicative of the potential molecular interactions and crystal packing that 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde might exhibit.
Chemical Reactions Analysis
Brominated aromatic aldehydes are known to participate in various chemical reactions. The presence of both the aldehyde and bromo groups allows for reactions such as condensation, halogenation, and nucleophilic substitution. For instance, the reaction of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one with alkyl tosylates led to the formation of different benzodiazepine derivatives . This demonstrates the reactivity of brominated compounds in substitution reactions, which could be relevant for 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be influenced by the nature of the substituents and the molecular structure. For example, solvatochromic and photophysical studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde showed variations in extinction coefficients and quantum yield depending on the solvent used . These findings suggest that the physical properties of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, such as solubility and photophysical behavior, could also be solvent-dependent.
Aplicaciones Científicas De Investigación
Química Medicinal: Síntesis de Agentes Antitumorales
El 7-Bromo-benzo[1,3]dioxol-5-carbaldehído se ha utilizado en la síntesis de compuestos con propiedades antitumorales potenciales. Su sustituyente bromo es un grupo funcional clave que puede someterse a transformaciones químicas adicionales, lo que lleva a la creación de nuevas moléculas que se pueden probar para su capacidad de inducir apoptosis en las células cancerosas .
Ciencia de Materiales: Células Fotovoltaicas Orgánicas
En ciencia de materiales, este compuesto sirve como bloque de construcción para células fotovoltaicas orgánicas. La porción benzodioxol puede contribuir a las propiedades fotofísicas de los materiales, mejorando potencialmente la eficiencia de la absorción de luz y la conversión en energía eléctrica .
Ciencias Ambientales: Desarrollo de Pesticidas Ecológicos
El grupo aldehído bromado en el 7-bromo-2H-1,3-benzodioxol-5-carbaldehído es de interés para el desarrollo de pesticidas ecológicos. Los investigadores están explorando su incorporación en moléculas de pesticidas que son más biodegradables y menos dañinas para los organismos no objetivo .
Química Analítica: Estudios Cromatográficos
Este compuesto se puede utilizar como material estándar o de referencia en estudios cromatográficos para ayudar a identificar y cuantificar compuestos orgánicos similares en mezclas complejas. Su estructura química distinta permite una separación y detección claras .
Farmacología: Análisis de Metabolitos de Fármacos
En farmacología, el this compound puede ser relevante en el estudio del metabolismo de fármacos. Como un metabolito potencial de fármacos bromados, se puede sintetizar y utilizar para comprender las vías metabólicas y el destino de los fármacos en el cuerpo .
Síntesis Orgánica: Precursor a Indazoles Bromados
El compuesto es un precursor en la síntesis de indazoles bromados, que son estructuras heterocíclicas importantes que se encuentran en muchas moléculas farmacológicamente activas. El átomo de bromo se puede reemplazar estratégicamente o utilizar en reacciones de acoplamiento cruzado para generar diversos compuestos medicinales .
Educación Química: Enseñanza de la Sustitución Electrofílica Aromática
También se puede utilizar como herramienta de enseñanza en educación química para demostrar reacciones de sustitución electrofílica aromática. El átomo de bromo en el anillo benzodioxol muestra cómo los sistemas aromáticos ricos en electrones sufren sustitución .
Bioquímica: Sonda de Interacciones Proteína-Ligando
Por último, en bioquímica, los derivados del this compound se pueden utilizar para sondear las interacciones proteína-ligando. El compuesto se puede modificar para incluir etiquetas fluorescentes u otros grupos reporteros para estudiar la dinámica de unión en ensayos de proteínas .
Propiedades
IUPAC Name |
7-bromo-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWAGNRBILVLBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368067 | |
| Record name | 7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19522-96-4 | |
| Record name | 7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-1,3-dioxaindane-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














